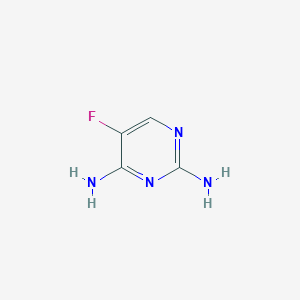

5-Fluoropyrimidine-2,4-diamine

Overview

Description

5-Fluoropyrimidine-2,4-diamine is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are known for their diverse biological and pharmacological activities, including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

5-Fluoropyrimidine-2,4-diamine, also known as 5-Fluorouracil (5-FU), primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . The compound also targets Aurora B kinase and Aurora A kinase , which are involved in the regulation of mitosis .

Mode of Action

The main mechanism of action of this compound is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This binding inhibits TS, thereby interfering with DNA synthesis . In addition, the compound inhibits Aurora kinases, disrupting the architecture of the mitotic spindle .

Biochemical Pathways

The inhibition of TS results in the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, leading to lethal DNA damage . TS inhibition also results in the accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA .

Pharmacokinetics

The bioconversion of 5-FU prodrugs to 5-FU and the subsequent metabolic activation of 5-FU are required for the formation of fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate, the active nucleotides through which 5-FU exerts its antimetabolite actions . The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine dehydrogenase (DPYD), and variations in the DPYD gene can affect the toxicity of 5-FU .

Result of Action

The result of the action of this compound is the induction of cell death, particularly in cancer cells. The compound’s action leads to DNA damage and disruption of the mitotic spindle, triggering a transient M-phase arrest followed by a forced mitotic exit . This premature termination of M phase results in polyploidy and suppression of cancer cell viability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage environment can affect its stability . Additionally, genetic factors, such as variations in genes implicated in the pharmacokinetics and pharmacodynamics of the compound, can influence its toxicity and efficacy .

Biochemical Analysis

Biochemical Properties

5-Fluoropyrimidine-2,4-diamine interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the biosynthetic process of DNA and RNA synthesis by directly incorporating into nucleic acids the active nucleotides fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) . This interaction disrupts the normal function of these biomolecules, leading to a variety of biochemical effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting RNA synthesis and function, and by incorporating into DNA, leading to DNA strand breaks . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) . Furthermore, enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism . This interaction can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyrimidines involves the reaction of 2,4-dichloro-5-fluoropyrimidine with appropriate amines under controlled conditions . The reaction typically proceeds via nucleophilic substitution, where the chlorine atoms are replaced by amino groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution process.

Industrial Production Methods

Industrial production of 5-Fluoropyrimidine-2,4-diamine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the fluorine or amino groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Fluoropyrimidine-2,4-diamine has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds and heterocycles.

Biology: The compound is used in studies related to enzyme inhibition and nucleic acid interactions.

Comparison with Similar Compounds

Similar Compounds

5-Fluorouracil: A widely used anticancer drug that also inhibits thymidylate synthase and disrupts DNA synthesis.

5-Fluoropyrimidine-2,4-dione: Another fluorinated pyrimidine with similar biological activities.

2,4-Dipiperidyl-5-fluoropyrimidine:

Uniqueness

5-Fluoropyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and amino groups enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for developing new drugs and studying enzyme interactions .

Biological Activity

5-Fluoropyrimidine-2,4-diamine, commonly known as 5-Fluorouracil (5-FU), is a fluorinated pyrimidine analog that has garnered significant attention in the fields of medicinal chemistry and oncology due to its potent biological activities. This compound is primarily recognized for its role as an antimetabolite in cancer therapy, particularly in the treatment of solid tumors such as colorectal, breast, and gastric cancers. This article delves into the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The compound is converted into its active form, fluorodeoxyuridine monophosphate (FdUMP), which binds to TS in the presence of the cofactor N5,N10-methylenetetrahydrofolate, forming a stable ternary complex. This interaction leads to a depletion of deoxythymidine triphosphate (dTTP), disrupting DNA replication and ultimately inducing cell death in rapidly dividing cancer cells .

The biochemical properties of this compound include:

- Inhibition of DNA and RNA Synthesis : The compound incorporates into RNA and DNA, leading to strand breaks and impaired cellular function.

- Cell Cycle Arrest : It induces M-phase arrest in cancer cells due to disruption of the mitotic spindle.

- Transport Mechanisms : 5-FU shares transport pathways with uracil and adenine, facilitating its uptake into cells.

Anticancer Efficacy

A notable study evaluated the efficacy of this compound in combination therapies. In a xenograft mouse model using COLO-205 colorectal cancer cells, treatment with 5-FU combined with antiangiogenic agents demonstrated significant tumor growth inhibition (TGI = 76% at a dose of 35 mg/kg) compared to controls. The study highlighted the potential for synergistic effects when combining cytotoxic agents with inhibitors targeting vascular endothelial growth factor receptor (VEGFR) pathways .

Resistance Mechanisms

Research has also focused on understanding resistance mechanisms associated with 5-FU treatment. A study indicated that genetic alterations in dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the catabolism of 5-FU, can lead to increased toxicity and reduced efficacy. Consequently, optimizing dosing regimens and exploring combination therapies are crucial for overcoming resistance .

Comparative Biological Activity

The following table summarizes key findings on the biological activity of various derivatives of this compound:

Properties

IUPAC Name |

5-fluoropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFEZUZAHJEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292273 | |

| Record name | 5-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-11-3 | |

| Record name | 5-Fluoro-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC81284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.